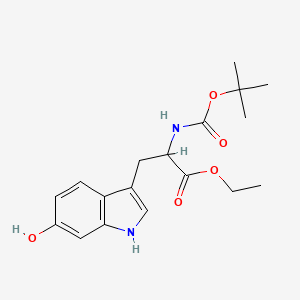
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The compound features a Boc-protected amino group, a hydroxyindole moiety, and an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process intensification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the indole ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino or ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate depends on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(Boc-amino)-3-(5-hydroxy-3-indolyl)propanoate: Similar structure with a hydroxy group at a different position on the indole ring.
Ethyl 2-(Boc-amino)-3-(6-methoxy-3-indolyl)propanoate: Similar structure with a methoxy group instead of a hydroxy group.
Ethyl 2-(Boc-amino)-3-(6-chloro-3-indolyl)propanoate: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate is unique due to the presence of the hydroxy group on the indole ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity.
Eigenschaften
Molekularformel |
C18H24N2O5 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
ethyl 3-(6-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H24N2O5/c1-5-24-16(22)15(20-17(23)25-18(2,3)4)8-11-10-19-14-9-12(21)6-7-13(11)14/h6-7,9-10,15,19,21H,5,8H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
UIDMIFKZZIWJKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)




![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)




![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)
